molecular formula C15H17BrFNO B1379375 (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide CAS No. 1609409-49-5

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide

Cat. No.: B1379375
CAS No.: 1609409-49-5
M. Wt: 326.2 g/mol
InChI Key: PKXMWUOPWMWPNO-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H16FNO·HBr. It has gained attention in the field of medical research due to its potential therapeutic effects. The compound is characterized by the presence of both fluorobenzyl and methoxybenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-fluorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
  • (3-Fluorobenzyl)(4-methylbenzyl)amine hydrobromide

Uniqueness

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is unique due to the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H16_{16}BrFNO
  • Molecular Weight : 325.2 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom and the methoxy group are significant in modulating the compound's biological activity.

Research indicates that this compound exhibits several biological activities, particularly in cancer cell lines. Its mechanisms include:

  • Inhibition of Cell Proliferation : The compound has shown low micromolar antiproliferative activity against various cancer cell lines. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines, it significantly reduced cell viability and proliferation rates .
  • Antimigratory Effects : The compound also demonstrated antimigratory activity, which is crucial in cancer metastasis. In vitro assays indicated that treatment with this compound led to decreased serum-stimulated migration in cancer cells .
  • Protein-Protein Interaction Disruption : It is hypothesized that this compound disrupts critical protein-protein interactions within the focal adhesion kinase (FAK) signaling pathway, which is vital for tumor progression and metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Concentration/IC50 Cell Line Tested
Antiproliferative ActivitySignificant reduction in cell viabilityLow micromolar rangeMDA-MB-231 (TNBC)
Antimigratory ActivityDecreased migration in Boyden chamber assaysNot specifiedMDA-MB-231
Protein Interaction DisruptionAltered localization of FAKNot specifiedMDA-MB-231

Case Studies and Research Findings

Several studies have explored the effects of similar compounds and their derivatives, providing insights into the potential of this compound:

  • Case Study on FAK Inhibition : In a study focusing on FAK inhibitors, a related compound exhibited significant inhibition of FAK-mediated signaling pathways, leading to reduced tumor size and metastasis in animal models . This suggests that this compound may share similar properties.
  • Cytotoxicity Studies : Another study reported that derivatives with similar structural motifs displayed cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and melanoma . This highlights the potential for broad-spectrum anticancer activity.
  • Mechanistic Insights : The ability of compounds containing fluorinated groups to enhance binding affinity to target proteins has been documented, suggesting that the fluorine atom in this compound may enhance its biological efficacy through improved pharmacokinetic properties .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.BrH/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13;/h2-9,17H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMWUOPWMWPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-49-5
Record name Benzenemethanamine, 3-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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